Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate
CAS No.:
Cat. No.: VC13627897
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate -](/images/structure/VC13627897.png)
Specification
Molecular Formula | C14H13NO2 |
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Molecular Weight | 227.26 g/mol |
IUPAC Name | methyl 3-amino-4-phenylbenzoate |
Standard InChI | InChI=1S/C14H13NO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9H,15H2,1H3 |
Standard InChI Key | OWYYXVKLNDBOGA-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)N |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate (IUPAC name: methyl 4'-(2-aminophenyl)-[1,1'-biphenyl]-4-carboxylate) belongs to the biphenylcarboxylate family. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 227.26 g/mol . The compound consists of two benzene rings linked by a single bond, with substituents at the 2- and 4-positions (Figure 1).
Table 1: Key Identifiers of Methyl 2-Amino-[1,1'-Biphenyl]-4-Carboxylate
Property | Value | Source |
---|---|---|
CAS Number | 5737-79-1 | |
Molecular Formula | C₁₄H₁₃NO₂ | |
Molecular Weight | 227.26 g/mol | |
SMILES | COC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2)N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of biphenylcarboxylates typically involves cross-coupling reactions or esterification of preformed carboxylic acids. For methyl 2-amino-[1,1'-biphenyl]-4-carboxylate, a plausible route includes:
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Suzuki-Miyaura Coupling: Reaction of 2-aminophenylboronic acid with methyl 4-bromobenzoate in the presence of a palladium catalyst .
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Esterification: Direct methylation of 4'-(2-aminophenyl)-[1,1'-biphenyl]-4-carboxylic acid using methanol and an acid catalyst .
Table 2: Representative Synthetic Conditions for Analogous Compounds
Starting Materials | Conditions | Yield | Source |
---|---|---|---|
4-Bromobenzoic acid + 2-aminophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 65–75% | |
Biphenylcarboxylic acid + CH₃OH | H₂SO₄, reflux, 12h | >90% |
Challenges in Synthesis
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Amino Group Sensitivity: The 2-aminophenyl moiety may require protection during coupling reactions to prevent side reactions .
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Regioselectivity: Ensuring correct substitution patterns in biphenyl systems demands precise control over reaction conditions .
Physicochemical Properties
Thermal Stability and Phase Behavior
Data specific to this compound are scarce, but analogous methyl biphenylcarboxylates exhibit:
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Melting Points: 146–148°C (e.g., methyl 2-aminoisonicotinate) .
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Boiling Points: ~296°C at 760 mmHg (similar to pyridine-based esters) .
Solubility and Partitioning
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LogP: Estimated at 0.87 (similar to methyl 2-aminoisonicotinate), indicating moderate lipophilicity .
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Solubility: Likely soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water .
Applications in Pharmaceutical and Material Science
Biological Activity
While direct studies are lacking, structurally related compounds exhibit:
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Calcium Channel Modulation: Pyridinecarboxylates act as L-type Ca²⁺ channel agonists/antagonists .
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Enzyme Inhibition: Biphenyl esters are explored as kinase inhibitors due to their planar aromatic systems .
Material Science Applications
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Liquid Crystals: Biphenyl cores with polar substituents are used in liquid crystal displays (LCDs) .
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Polymer Additives: Esters of this type serve as plasticizers or UV stabilizers .
Recent Research and Future Directions
Pharmacological Studies
Recent work on methyl 2-(aminomethyl)pyridine-4-carboxylate hydrochloride (PubChem CID: 44630654) highlights the role of amino-carboxylate hybrids in drug design, particularly for neurological disorders . Similar strategies could be applied to optimize the bioavailability of methyl 2-amino-[1,1'-biphenyl]-4-carboxylate.
Synthetic Innovations
Advancements in photocatalytic C–H functionalization could streamline the synthesis of biphenylcarboxylates, reducing reliance on prefunctionalized starting materials .
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